2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Overview
Description
2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenoxy group and a piperidine ring, which are connected through a propanamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, is reacted with an appropriate alkylating agent to form 2-(2-chlorophenoxy)propane.
Formation of the Piperidine Intermediate: 1-propylpiperidine is synthesized through the alkylation of piperidine with 1-bromopropane.
Amide Bond Formation: The final step involves the coupling of the chlorophenoxy intermediate with the piperidine intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the piperidine ring or the amide linkage.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure with a methyl group instead of a propyl group.
2-(2-bromophenoxy)-N-(1-propylpiperidin-4-yl)propanamide: Similar structure with a bromine atom instead of a chlorine atom.
2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)butanamide: Similar structure with a butanamide linkage instead of a propanamide linkage.
Uniqueness
The uniqueness of 2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-10-20-11-8-14(9-12-20)19-17(21)13(2)22-16-7-5-4-6-15(16)18/h4-7,13-14H,3,8-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNXCLUKUFVCHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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